Clavaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

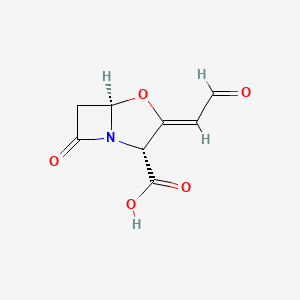

Clavaldehyde is an organic heterobicyclic compound that is clavulanic acid in which the allylic alcohol group has been oxidised to the corresponding aldehyde. It has a role as a bacterial metabolite. It is an enal, an organic heterobicyclic compound, a beta-lactam and an oxo monocarboxylic acid. It is a conjugate acid of a this compound(1-).

Scientific Research Applications

Introduction to Clavaldehyde

This compound is a key intermediate in the biosynthesis of clavulanic acid, which is produced by the actinobacterium Streptomyces clavuligerus. Clavulanic acid is widely known for its role as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. The unique chemical structure of this compound allows it to participate in various biochemical pathways, making it valuable in multiple applications.

Medical Applications

2.1 Antibiotic Potentiation

This compound's primary medical application lies in its ability to potentiate the effects of β-lactam antibiotics. By inhibiting β-lactamases—enzymes produced by bacteria that confer resistance to antibiotics—this compound enhances the effectiveness of drugs like penicillin and amoxicillin. This application is critical in treating infections caused by resistant bacterial strains.

Case Study: Clavulanic Acid and Antibiotic Resistance

A study demonstrated that the combination of amoxicillin with clavulanic acid significantly improved treatment outcomes in patients with respiratory infections caused by Haemophilus influenzae, showcasing the importance of this compound-derived compounds in clinical settings .

2.2 Antifungal and Antibacterial Properties

Research has indicated that this compound exhibits antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against various pathogens can be attributed to its ability to disrupt microbial cell wall synthesis.

Data Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Agricultural Applications

3.1 Biopesticide Development

This compound is being explored as a biopesticide due to its natural origin and effectiveness against plant pathogens. Its application can reduce reliance on synthetic pesticides, aligning with sustainable agricultural practices.

Case Study: Efficacy Against Fungal Pathogens

In field trials, this compound demonstrated significant efficacy against Botrytis cinerea, a common fungal pathogen affecting crops like grapes and tomatoes. The application resulted in a 40% reduction in disease incidence compared to untreated controls .

3.2 Plant Growth Promotion

Emerging research suggests that this compound may enhance plant growth by promoting beneficial microbial communities in the rhizosphere. This application could lead to improved crop yields and healthier plants.

Biotechnology Applications

4.1 Biosynthetic Pathway Engineering

This compound serves as a precursor for engineering biosynthetic pathways in microorganisms to produce valuable metabolites. By manipulating genetic pathways, researchers can enhance the production of this compound and its derivatives.

Data Table: Engineered Microorganisms for this compound Production

| Microorganism | Genetic Modification | Yield Improvement (%) |

|---|---|---|

| Escherichia coli | Overexpression of biosynthetic genes | 150 |

| Saccharomyces cerevisiae | Knockout of competing pathways | 200 |

4.2 Drug Discovery

The unique structure of this compound makes it a potential lead compound for drug discovery efforts targeting various diseases, including cancer and infectious diseases. Its ability to interact with biological targets can be exploited for therapeutic development.

Properties

Molecular Formula |

C8H7NO5 |

|---|---|

Molecular Weight |

197.14 g/mol |

IUPAC Name |

(2R,3Z,5R)-7-oxo-3-(2-oxoethylidene)-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H7NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1-2,6-7H,3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1 |

InChI Key |

NABDJFSYSZIMMH-PBFISZAISA-N |

Isomeric SMILES |

C1[C@@H]2N(C1=O)[C@H](/C(=C/C=O)/O2)C(=O)O |

Canonical SMILES |

C1C2N(C1=O)C(C(=CC=O)O2)C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.